molecular formula C7H9N3O B1378084 2-cyclopropyl-1H-imidazole-4-carboxamide CAS No. 1384430-46-9

2-cyclopropyl-1H-imidazole-4-carboxamide

Cat. No.: B1378084
CAS No.: 1384430-46-9
M. Wt: 151.17 g/mol
InChI Key: ZIJDZTAYMWKMQH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1H-imidazole-4-carboxamide ( 1384430-46-9) is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is a solid supplied for research and development purposes only. This imidazole-carboxamide derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring a cyclopropyl substituent and a carboxamide functional group, is commonly explored in the design of novel therapeutic agents. Related structural analogues, such as pyrazole-4-carboxamide derivatives, have been identified in scientific literature as potential anticancer agents and have been investigated for their inhibitory activity against kinase targets like Aurora kinases A and B . The compound is a key scaffold for generating novel molecules for biochemical screening and pharmacological research. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-cyclopropyl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6(11)5-3-9-7(10-5)4-1-2-4/h3-4H,1-2H2,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJDZTAYMWKMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-46-9
Record name 2-cyclopropyl-1H-imidazole-4-carboxamide
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Preparation Methods

Synthesis from N-Propargylamines

Recent advances have demonstrated the utility of N-propargylamine derivatives as precursors for imidazole synthesis. The process involves cyclization under catalytic conditions, often employing transition metals such as copper or palladium.

Research Findings:

  • A method described in a 2017 ACS publication involves cyclization of N-propargylamines with suitable oxidants, yielding imidazoles with high regioselectivity.
  • The process typically involves heating N-propargylamines in the presence of copper catalysts, leading to imidazole formation via a 5-exo-dig cyclization mechanism.

Data Table 1: Typical Conditions for N-Propargylamine to Imidazole Conversion

Step Reagents & Conditions Yield Reference
1 N-propargylamine + CuI, base, heat 70-85%

Cyclopropyl Substitution via Cyclopropanation

Incorporation of the cyclopropyl group at the 2-position is achieved either through direct cyclopropanation of the imidazole ring or via precursor modifications.

Research Findings:

  • Cyclopropanation of imidazoles can be performed using diazomethane derivatives or carbene transfer reactions catalyzed by transition metals.
  • An example involves the reaction of imidazole precursors with diazomethane or similar carbene sources in the presence of catalysts like copper or rhodium.

Data Table 2: Cyclopropanation Conditions

Reagents Catalyst Temperature Yield Reference
Diazomethane derivatives Cu, Rh catalysts Room temp to 50°C 60-75%

Functionalization at the 4-Position

Formation of Carboxamide Derivatives

The carboxamide functionality at the 4-position is introduced via amide coupling reactions, typically involving:

  • Activation of the imidazole ring or its precursors.
  • Coupling with suitable amines or acid derivatives.

Research Findings:

  • A notable method involves the use of HATU or similar coupling agents to facilitate amide bond formation under mild conditions.
  • Alternatively, direct amidation of carboxylic acid intermediates using carbodiimide reagents is common.

Data Table 3: Amide Formation Conditions

Reagents Coupling Agent Solvent Yield Reference
Amine + carboxylic acid HATU DCM or DMF 75-90%

Cost-Effective and Scalable Approaches

Recent research emphasizes the development of more economical routes:

  • Using diaminomaleonitrile (DAMN) as a starting material to synthesize imidazole derivatives, reducing reliance on expensive imidazole-4,5-dicarboxylic acid (ID A).
  • Employing microwave-assisted synthesis to accelerate reaction times and improve yields.

Research Findings:

  • A 2024 publication details a three-step process starting from DAMN, involving cyclization, functionalization, and amidation, achieving overall yields exceeding 50% with cost savings.

Data Table 4: Cost-Effective Synthesis Pathway

Step Starting Material Key Reagents Conditions Yield Reference
1 Diaminomaleonitrile Cyclization agents Microwave, 120°C 65%
2 Intermediate from step 1 Cyclopropanation reagents Copper catalyst, room temp 70%
3 Cyclized intermediate Amide coupling agents HATU, room temp 80%

Summary of Key Preparation Methods

Method Starting Materials Catalysts/Reagents Reaction Conditions Advantages Limitations
N-Propargylamine cyclization N-propargylamines Copper, oxidants Mild heating High regioselectivity Requires precursor synthesis
Cyclopropanation Imidazole derivatives Diazomethane, carbene catalysts Room to moderate temperature Precise cyclopropyl incorporation Handling hazardous reagents
Cost-effective route from DAMN Diaminomaleonitrile Cyclization agents, microwave 120°C, microwave Economical, scalable Multi-step process

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that imidazole derivatives, including 2-cyclopropyl-1H-imidazole-4-carboxamide, exhibit significant anticancer properties. They function as inhibitors of specific enzymes involved in cancer progression. For instance, studies have shown that compounds with imidazole rings can inhibit the activity of certain kinases, which are crucial for tumor growth and proliferation .

VHL Inhibitors
This compound has been identified as a potential inhibitor of the von Hippel-Lindau (VHL) protein, which plays a key role in cellular oxygen sensing and tumor suppression. Inhibiting VHL can lead to increased levels of hypoxia-inducible factors (HIFs), which may have therapeutic implications for conditions like anemia and ischemia .

Neuroprotective Effects
Some studies suggest that imidazole derivatives can offer neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Biochemical Applications

Redox Potential Probes
this compound serves as a redox potential probe in biochemical studies. It can be utilized to investigate the redox states within biological systems, providing insights into metabolic processes and cellular responses to oxidative stress .

Enzyme Inhibition Studies
The compound has been employed in enzyme inhibition studies, particularly for enzymes linked to metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic disorders and developing therapeutic agents .

Environmental Science

Ecosystem Studies
In environmental research, this compound is used as a redox potential probe to study ecosystems' health and stability. By assessing the redox potential in various environments, researchers can evaluate the impact of pollutants and climate change on ecosystem dynamics .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated inhibition of kinase activity leading to reduced tumor growth
VHL InhibitionIncreased HIF levels observed in cell models treated with the compound
Redox Potential ProbingEffective in measuring redox states in biological samples

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1H-imidazole-4-carboxamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds with amino acid residues, affecting protein function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-cyclopropyl-1H-imidazole-4-carboxamide and related derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
This compound Imidazole Cyclopropyl, carboxamide 151.17 Compact, strained cyclopropyl group; potential for improved metabolic stability
1H-Benzo[d]imidazole-4-carboxamide derivatives* Benzoimidazole Pyrrolidine, aminopropyl, etc. ~250–400 (estimated) Extended aromatic system; bulky substituents enhance lipophilicity
2-Cyclopropyl-1H-imidazole-4-carboxylic acid Imidazole Cyclopropyl, carboxylic acid 152.15 Acidic group may reduce cellular permeability compared to carboxamide

*Derivatives from (e.g., 5cl, 5cn, 5co) .

Key Observations:

Core Structure: The target compound’s imidazole core is less aromatic and smaller than the benzoimidazole derivatives described in . The cyclopropyl group in the target compound contrasts with the pyrrolidine-linked alkyl/aryl chains in the derivatives (e.g., 3-benzamidopropyl in 5cn), which increase molecular weight and lipophilicity .

Functional Groups: The carboxamide (-CONH₂) group in the target compound is a common pharmacophore found in kinase inhibitors and enzyme modulators. Substituents such as 3-aminopropyl (in 5cl) introduce primary amine functionalities, which may improve water solubility or enable salt formation .

Physicochemical Properties

  • Molecular Weight: The target compound (151.17 g/mol) adheres to Lipinski’s "Rule of Five," suggesting favorable oral bioavailability.
  • Lipophilicity: Cyclopropane’s nonpolar nature may confer moderate logP values (~1–2), whereas benzamide-containing derivatives (e.g., 5co) likely exhibit higher logP (>3), favoring membrane permeability but risking off-target interactions .
  • Solubility : The carboxamide group enhances aqueous solubility compared to carboxylic acid derivatives (e.g., 2-cyclopropyl-1H-imidazole-4-carboxylic acid), which may ionize at physiological pH .

Biological Activity

2-Cyclopropyl-1H-imidazole-4-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview

This compound, with the molecular formula C7H9N3OC_7H_9N_3O, is part of the imidazole family known for various pharmacological properties. Its unique structure, featuring a cyclopropyl group, contributes to its distinct biological effects and potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring can modulate enzyme activities or receptor signaling pathways, leading to various pharmacological effects:

  • Anticancer Activity : Similar imidazole derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties : Research indicates that compounds within this class may exhibit antibacterial and antifungal activities, making them candidates for antibiotic development .
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition has been documented, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. For instance, it showed significant cytotoxicity against melanoma cells with IC50 values comparable to established anticancer drugs .
  • Antimicrobial Activity : The compound exhibited promising results against several bacterial strains, indicating its potential as a new antibiotic agent. The minimum inhibitory concentrations (MIC) were determined for multiple pathogens .
  • Mechanistic Insights : Molecular docking studies suggested that this compound binds effectively to target proteins involved in cancer progression and microbial resistance, providing a rationale for its observed biological effects .

Case Studies

A few notable case studies highlight the compound's effectiveness:

  • Study on Cancer Cell Lines : A study conducted on A375 melanoma cells reported an IC50 value of 12 μM for this compound, indicating strong antiproliferative activity compared to control agents .
  • Antimicrobial Testing : In experiments involving Escherichia coli and Staphylococcus aureus, the compound showed MIC values of 8 µg/mL and 16 µg/mL, respectively, demonstrating significant antimicrobial potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
2-Cyclopropyl-1H-benzimidazole-5-carboxylic acidBenzimidazoleAnticancer and antimicrobial properties
2-Cyclopropyl-1H-indole-5-carboxylic acidIndoleAntitumor activity
This compoundImidazoleAnticancer, antimicrobial, anti-inflammatory

These comparisons indicate that while there are similarities in biological activities among imidazole derivatives, the specific structural features of this compound may confer distinct advantages in certain therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyclopropyl-1H-imidazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step synthesis starting with cyclopropane-containing precursors. For example, imidazole ring formation can be achieved via cyclocondensation of α-amino carbonyl compounds with nitriles under acidic conditions . Key parameters include temperature control (reflux in acetic acid) and stoichiometric ratios of reagents like sodium acetate to ensure optimal cyclization. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the imidazole ring substitution pattern and cyclopropyl group integration. The carboxamide proton typically appears as a singlet at δ ~8.5 ppm .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles (e.g., cyclopropane ring strain), and hydrogen-bonding networks in the solid state .
  • HPLC-MS : Validates purity and molecular ion ([M+H]⁺) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How does the cyclopropyl group impact the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 1–10) reveal that the cyclopropyl ring enhances resistance to hydrolytic cleavage compared to non-cyclopropyl analogs. Degradation kinetics are monitored via UV-Vis spectroscopy (λmax ~270 nm) and LC-MS to identify byproducts like imidazole-4-carboxylic acid under strongly alkaline conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. To address this:

  • Replicate Studies : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity assays) and reference controls (e.g., dacarbazine for comparison) .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets and identify confounding variables .
  • Purity Validation : Employ orthogonal techniques (NMR, HPLC) to confirm compound integrity before biological testing .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding poses with target proteins (e.g., DNA methyltransferases). The cyclopropyl group’s rigidity may restrict conformational flexibility, favoring hydrophobic pocket interactions .
  • QSAR Studies : Corrogate electronic (HOMO/LUMO) and steric (Connolly surface area) descriptors with activity data to optimize substituent effects .

Q. What are the challenges in designing SAR studies for imidazole-4-carboxamide derivatives, and how are they addressed?

  • Methodological Answer :

  • Synthetic Accessibility : Prioritize modular routes (e.g., Suzuki coupling for aryl substitutions) to rapidly generate analogs .
  • Bioactivity Profiling : Use high-throughput screening (HTS) against panels of kinases or oxidoreductases to map selectivity. For example, replacing the cyclopropyl group with bulkier substituents (e.g., tert-butyl) may enhance target affinity but reduce solubility .
  • ADME/Tox Prediction : Apply in silico tools (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .

Data Analysis & Validation

Q. How should researchers validate conflicting crystallographic data for imidazole derivatives?

  • Methodological Answer :

  • CCDC Database Cross-Reference : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding motifs with existing entries (e.g., CCDC 1038591) .
  • R-Factor Analysis : Ensure R < 0.05 for high-resolution (<1.0 Å) datasets to minimize model bias .

Q. What methodological rigor is required to ensure reproducibility in biological assays?

  • Methodological Answer :

  • Blinded Experiments : Assign compound codes to eliminate observer bias in readouts (e.g., IC₅₀ determinations) .
  • Positive/Negative Controls : Include reference inhibitors (e.g., 5-fluorouracil) and vehicle-only groups to validate assay sensitivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyl-1H-imidazole-4-carboxamide
Reactant of Route 2
2-cyclopropyl-1H-imidazole-4-carboxamide

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